Antiplasmodial Activity Against P. falciparum NF54 A19A – Direct Comparator Data with Echitamine and β-Amyrin
In a head-to-head evaluation of isolated constituents from Alstonia congensis root bark, 6,7-seco-angustilobine B exhibited moderate in vitro antiplasmodial activity against the chloroquine-sensitive P. falciparum NF54 A19A strain with an IC₅₀ of 21.26 µM. This potency is intermediate between the more active echitamine (IC₅₀ 11.07 µM) and the weaker β-amyrin (IC₅₀ 40.70 µM), while boonein was completely inactive (IC₅₀ > 64 µM) [1]. Against the chloroquine-resistant K1 strain, 6,7-seco-angustilobine B maintained moderate activity (IC₅₀ < 30 µM) comparable to both echitamine and β-amyrin, contrasting with boonein's inactivity [1].
| Evidence Dimension | In vitro antiplasmodial potency (IC₅₀) against P. falciparum NF54 A19A (chloroquine-sensitive) |
|---|---|
| Target Compound Data | IC₅₀ = 21.26 µM |
| Comparator Or Baseline | Echitamine IC₅₀ = 11.07 µM; β-Amyrin IC₅₀ = 40.70 µM; Boonein IC₅₀ > 64 µM |
| Quantified Difference | 6,7-seco-angustilobine B is 1.92-fold less potent than echitamine but 1.91-fold more potent than β-amyrin; active vs. inactive boonein |
| Conditions | P. falciparum NF54 A19A strain; in vitro assay with isolated pure compounds; MRC-5 human lung fibroblast cells for cytotoxicity counter-screen [1] |
Why This Matters
This provides a defined potency benchmark within the Alstonia alkaloid panel, enabling researchers to select 6,7-seco-angustilobine B when an intermediate antiplasmodial activity level is required for mechanistic studies or as a scaffold for semi-synthetic optimization.
- [1] Kanyanga CR, Lumpu SN, Ehata MT, et al. In vitro and in vivo antiplasmodial activity of extracts and isolated constituents of Alstonia congensis root bark. Journal of Ethnopharmacology. 2019;242:111736. doi:10.1016/j.jep.2019.111736. View Source
